

Confirming L-161982 On-Target Effects: A Comparative Guide to Thermal Shift Assays

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Compound of Interest

Compound Name: L-161982

Cat. No.: B1673697

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For researchers, scientists, and drug development professionals, confirming that a small molecule interacts directly with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the thermal shift assay, a powerful technique for verifying target engagement, with other established methods, using the selective EP4 receptor antagonist **L-161982** as a case study.

L-161982 is a potent and selective antagonist of the prostaglandin E2 receptor 4 (EP4), a G-protein coupled receptor (GPCR) implicated in inflammation, pain, and cancer.[1][2] By blocking the binding of prostaglandin E2 (PGE2), **L-161982** inhibits downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), thereby affecting cellular processes like proliferation.[3][4][5][6] Validating that the observed biological effects of **L-161982** are a direct consequence of its binding to the EP4 receptor is paramount. The cellular thermal shift assay (CETSA) has emerged as a robust method to confirm such on-target effects in a physiologically relevant setting.[4][7][8]

L-161982 and Alternatives: A Data-Driven Comparison

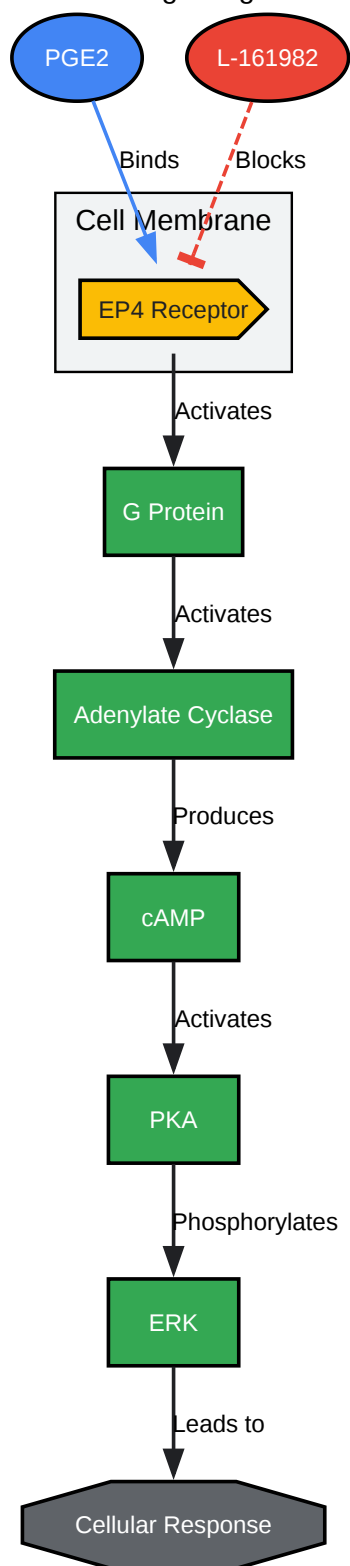
While specific thermal shift assay data (ΔT_m) for **L-161982** is not publicly available, a comparison of its binding affinity with other EP4 receptor antagonists provides valuable insights into its potency and selectivity. The following table summarizes the binding affinities (K_i or IC_{50} values) of **L-161982** and other selective EP4 antagonists, which serves as a proxy for their target engagement capabilities. A lower value indicates a higher binding affinity.

Compound	Target	Assay Type	Binding Affinity (nM)	Reference
L-161982	Human EP4 Receptor	Radioligand Binding (Ki)	24	[9]
Grapiprant (CJ-023,423)	Dog EP4 Receptor	Radioligand Binding (Ki)	24	[10]
ONO-AE3-208	Human EP4 Receptor	Radioligand Binding (Ki)	1.3	[10]
MK-2894	Human EP4 Receptor	Radioligand Binding (Ki)	0.56	[10]
EP4 receptor antagonist 1	Human EP4 Receptor	Calcium Flux Assay (IC50)	6.1	[11]
Compound 36	Human EP4 Receptor	cAMP Assay (IC50)	4.3	[12]

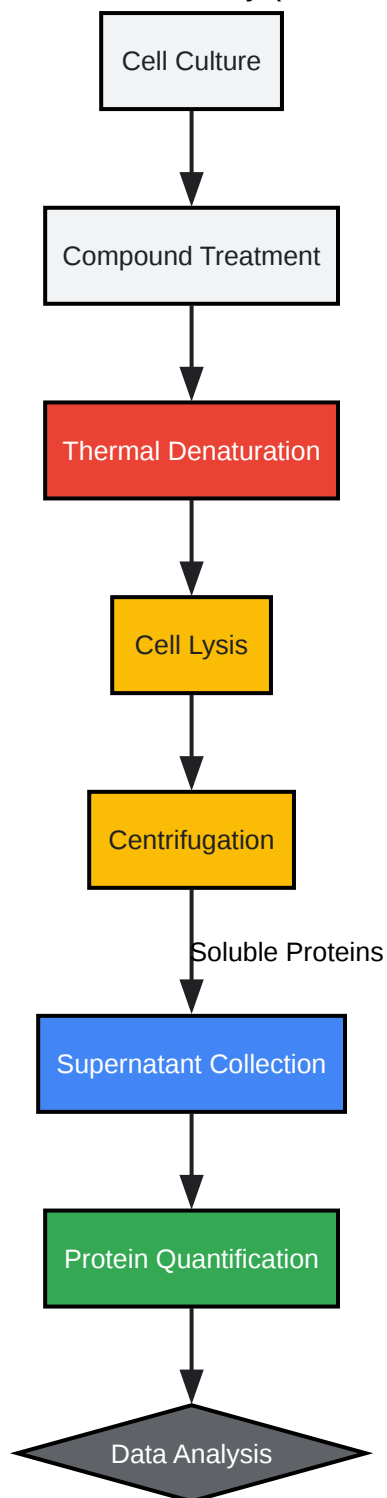
Visualizing the Mechanism: PGE2-EP4 Signaling Pathway

The binding of PGE2 to the EP4 receptor initiates a signaling cascade that can be blocked by **L-161982**. This pathway is a key target in inflammatory diseases and cancer.

PGE2-EP4 Signaling Pathway



Cellular Thermal Shift Assay (CETSA) Workflow

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